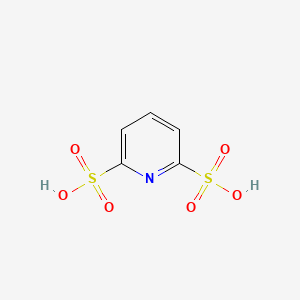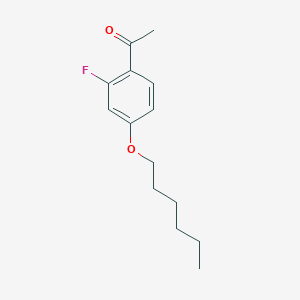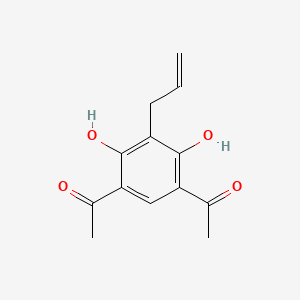
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate
Vue d'ensemble
Description
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate, also known as Meldrum's acid derivative, is a chemical compound with potential applications in various scientific research fields. This compound has a unique structure that makes it an attractive candidate for use in synthetic chemistry, pharmacology, and material science.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate have been evaluated for their antimicrobial activity. The studies have shown that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicates that modifications at specific positions on the dihydropyridine ring can significantly influence their antimicrobial efficacy. For instance, derivatives with certain substituents at the C2 position displayed enhanced antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Olejníková et al., 2014).
Catalytic Activity in Organometallic Synthesis
Research has also focused on the use of dihydropyridines in organometallic synthesis, particularly in the formation of pyridine and dihydropyridine-stabilized alkylidene complexes of transition metals such as tungsten(0) and chromium(0). These studies have explored reactions involving alkoxycarbene complexes of chromium and tungsten, leading to the discovery of new classes of air-stable pyridinium ylide complexes. These findings are significant for the development of novel catalysts and organometallic reagents, offering potential applications in synthetic chemistry (Rudler et al., 1996).
Photophysical and Photochemical Properties
Dihydropyridine derivatives, including those related to the compound , have been studied for their photophysical and photochemical properties. Investigations into intramolecular electron transfer processes within these compounds have provided insights into their potential applications in photodynamic therapy and as photoinducible electron transfer systems. Such studies are crucial for designing new materials and drugs that leverage light-induced reactions for therapeutic and technological applications (Fasani et al., 2006).
Structural and Conformational Analysis
The synthesis and crystallographic analysis of dihydropyridine derivatives offer valuable information on their molecular structures, which is essential for understanding their reactivity, stability, and interaction with biological targets. X-ray diffraction studies have been conducted to determine the crystal structures of various dihydropyridine derivatives, providing detailed insights into their conformational preferences and intermolecular interactions. Such structural analyses are fundamental to the rational design of new compounds with desired physical, chemical, and biological properties (Sambyal et al., 2011).
Propriétés
IUPAC Name |
5-O-methyl 1-O-phenyl 3-oxo-2,4-dihydropyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-13(17)10-7-11(16)9-15(8-10)14(18)20-12-5-3-2-4-6-12/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCGJNYBVFTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(CC(=O)C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363739 | |
| Record name | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323201-20-3 | |
| Record name | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridin]-4-yl-phenyl-methanone](/img/structure/B1622292.png)



![Benzo[1,2-c:3,4-c']dithiophene](/img/structure/B1622299.png)
![5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1622301.png)
![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1622302.png)
![2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid](/img/structure/B1622303.png)
![1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid](/img/structure/B1622304.png)

![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)



